molecular formula C19H29NO3 B595704 (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 1346604-77-0

(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Cat. No. B595704
M. Wt: 325.482
InChI Key: WEQLWGNDNRARGE-VJWKIOKKSA-N
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Description

(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic compound with a unique structure. Let’s break down its components:



  • Chirality : The compound is chiral, with three stereocenters (designated as 2S, 3S, and 11bS). This means it exists in two enantiomeric forms.



Molecular Structure Analysis


  • Molecular Formula : C19H29NO3

  • Molecular Weight : 319.44 g/mol

  • Functional Groups : The compound contains methoxy (-OCH3) groups and a quinolizidine ring system.

  • Stereochemistry : The specified stereocenters determine the compound’s three-dimensional arrangement.



Chemical Reactions Analysis


  • Reactivity : The presence of methoxy groups suggests potential nucleophilic substitution reactions.

  • Functional Group Transformations : Researchers have likely investigated reactions involving the methoxy groups, such as demethylation or functional group modifications.



Physical And Chemical Properties Analysis


  • Solubility : Solubility in various solvents affects its practical use.

  • Melting Point and Boiling Point : These properties provide insights into stability and handling conditions.

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra can reveal structural information.


Safety And Hazards


  • Toxicity : Assessing toxicity is essential for safe handling and potential therapeutic applications.

  • Handling Precautions : Researchers must follow safety protocols when working with this compound.


Future Directions


  • Biological Studies : Investigate its pharmacological effects, potential therapeutic applications, and toxicity profiles.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity or selectivity.

  • Clinical Trials : If promising, consider clinical trials for specific indications.


properties

IUPAC Name

(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-VJWKIOKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747660
Record name (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

CAS RN

1346604-77-0
Record name (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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